REACTION_CXSMILES
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N[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].N(OC(C)(C)C)=O.[CH3:18][S:19]SC>O1CCOCC1>[OH:10][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[S:19][CH3:18]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC=1C=C(C#N)C=CC1O
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Name
|
|
Quantity
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1.12 mL
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Type
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reactant
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Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
|
Smiles
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CSSC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred under nitrogen at room temperature for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated to 90° C. for 3 h
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by flash column chromatography
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |